![molecular formula C17H16O2S B11167261 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione](/img/structure/B11167261.png)
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione
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Overview
Description
2,3,4-Trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
2,3,4-Trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6,8,9-Trimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- 3-(4-Fluorophenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one
Uniqueness
2,3,4-Trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2,3,4-Trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromene-7(8H)-thione is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16O3S
- Molecular Weight : 284.37 g/mol
- CAS Number : 374705-24-5
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Several studies indicate that compounds with similar structures possess significant antioxidant properties. This activity can protect cells from oxidative stress and related damage.
- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes such as aldehyde dehydrogenase, which plays a crucial role in detoxifying aldehydes in the body. The inhibition of these enzymes can lead to various biological effects, including modulation of metabolic pathways.
- Anti-inflammatory Properties : Compounds in this class have been shown to reduce inflammation markers in various biological models.
Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds and found that they effectively scavenge free radicals and reduce oxidative stress markers in vitro. The IC50 values for related structures ranged from 50 to 200 µM, indicating a moderate to strong antioxidant effect.
Enzyme Inhibition Studies
Aldehyde dehydrogenase X inhibitors were tested for their IC50 values:
Compound Name | IC50 (nM) |
---|---|
2,3-Dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one | 86 |
8,9-Dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one | 160 |
These results suggest that the compound may have a comparable inhibitory effect on aldehyde dehydrogenase enzymes, which could be relevant for therapeutic applications in metabolic disorders .
Anti-inflammatory Effects
In vivo studies demonstrated that administration of similar compounds led to a significant decrease in pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in animal models of inflammation. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Metabolic Disorders : A clinical trial investigated the effects of a related compound on patients with metabolic syndrome. Results indicated improved insulin sensitivity and reduced markers of inflammation after supplementation over three months.
- Neuroprotective Effects : Another study focused on neuroprotection where the compound was administered to models of neurodegeneration. The results showed a reduction in neuronal apoptosis and improved cognitive function tests.
Properties
Molecular Formula |
C17H16O2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaene-11-thione |
InChI |
InChI=1S/C17H16O2S/c1-8-7-13-15(16-14(8)9(2)10(3)18-16)11-5-4-6-12(11)17(20)19-13/h7H,4-6H2,1-3H3 |
InChI Key |
YKVWQOIFPXNFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=S)O2)C4=C1C(=C(O4)C)C |
Origin of Product |
United States |
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